Benzyltriethylammonium bromide
Overview
Description
Benzyltriethylammonium bromide (BTEAB) is a quaternary ammonium salt compound with a variety of applications in the chemical and pharmaceutical industries. It is an organic compound with the molecular formula C6H15N(CH2CH3)3Br and is used in a wide range of scientific and laboratory experiments. BTEAB is also used in the synthesis of other compounds and in the production of pharmaceuticals.
Scientific Research Applications
Carbene-Catalyzed Reactions
Benzyl bromides, including Benzyltriethylammonium bromide, are frequently used in carbene-catalyzed reactions. A study by Li et al. (2016) describes the generation of (nitro)benzyl radicals via N-heterocyclic carbene (NHC) catalysis under reductive conditions. These radicals participate in formal 1,2-addition with ketones, leading to tertiary alcohol products. This process allows a polarity-inversion of benzyl bromide and enables unconventional transformations under mild conditions (Li et al., 2016).
Phase-Transfer Catalysis
In a study by Pozzi et al. (2009), an analogue of this compound named 3,5-bis(n-perfluorooctyl)this compound (F-TEBA) was used as a catalyst in solid-liquid phase-transfer catalysis (SL-PTC) conditions. F-TEBA showed efficient catalysis in various reactions and could be recovered and reused multiple times (Pozzi et al., 2009).
Benzylation Reactions
This compound has been used as a phase transfer catalyst in the benzylation of 2-furylacetonitrile, as described in research by Zhang Pu-qing (2007). This study demonstrated the catalyst's role in facilitating the benzylation process, leading to the production of α-benzyl-2-furylacetonitrile and α,α-dibenzyl-2-furylacetonitrile (Zhang, 2007).
Catalysis in Synthesis Processes
In the field of synthetic chemistry, this compound has been used as a catalyst for various synthesis processes. For instance, it was employed in the synthesis of 2-((benzyloxy)methyl)furan in a liquid-liquid-liquid tri-phase transfer catalysis system. This method offered significant conversion, better selectivity, and waste minimization compared to bi-phase systems (Katole & Yadav, 2019).
Applications in Polymerization
In polymer science, this compound has been involved in atom transfer radical polymerization (ATRP) processes. A study by Al‐harthi et al. (2007) utilized a bifunctional initiator, benzal bromide, in the bulk ATRP of styrene and acrylonitrile, demonstratingthe effective use of such catalysts in polymerization processes (Al‐harthi et al., 2007).
Enhanced Organic Reactions
This compound has played a role in facilitating various organic reactions. For instance, in a study by Zimmermann et al. (2011), it was used as a phase transfer catalyst in the palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds, showcasing its effectiveness in complex organic syntheses (Zimmermann et al., 2011).
Applications in Material Science
In the realm of materials science, this compound has been utilized in various studies. A notable example is its use in the electrosynthesis and characterization of organic compounds like 1,2-dibenzyl C60. This study revealed additional reaction products than previously reported, indicating the compound's role in complex material synthesis processes (Zheng et al., 2007).
Photochemical Processes
In photochemical studies, this compound has been part of innovative protocols. Cantillo et al. (2014) developed a continuous-flow protocol for the bromination of benzylic compounds using this compound. This approach demonstrated the scalability and efficiency of photochemical reactions in continuous flow systems (Cantillo et al., 2014).
Mechanism of Action
Target of Action
Benzyltriethylammonium bromide is an organic compound that primarily targets biochemical reactions as a phase-transfer catalyst . It is used as a quaternary ammonium cation phase-transfer catalyst .
Mode of Action
As a phase-transfer catalyst, this compound facilitates the migration of a reactant from one phase into another phase where reaction can take place. It increases the rate of reaction by bringing the reactant into close proximity with the reagent. It is also used as an alkylation reaction catalyst .
Biochemical Pathways
As a phase-transfer catalyst, it is involved in various organic synthesis reactions, including alkylation reactions .
Result of Action
The primary result of this compound’s action is the facilitation of phase-transfer in biochemical reactions, thereby increasing the rate of these reactions . It is also used as an alkylation reaction catalyst .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be stored in a dry, cool, and well-ventilated place . The compound’s efficacy and stability might be affected by factors such as temperature, pH, and the presence of other substances in the reaction environment.
Safety and Hazards
Benzyltriethylammonium bromide may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and not be ingested . It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed .
Biochemical Analysis
Biochemical Properties
Benzyltriethylammonium bromide plays a significant role in biochemical reactions, particularly as a phase transfer catalyst It facilitates the transfer of a reactant from one phase to another, thereby increasing the rate of reaction
Cellular Effects
As a phase transfer catalyst, it may influence cellular processes by enhancing the efficiency of reactions within the cell
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a phase transfer catalyst It facilitates the migration of a reactant from one phase to another, enabling reactions that would otherwise be inefficient or impossible
Temporal Effects in Laboratory Settings
This compound is stable under normal conditions . It is hygroscopic, meaning it absorbs moisture from the air This property may influence its long-term effects on cellular function in in vitro or in vivo studies
Metabolic Pathways
As a phase transfer catalyst, it may interact with various enzymes or cofactors and influence metabolic flux or metabolite levels
Transport and Distribution
Its role as a phase transfer catalyst suggests it may interact with various transporters or binding proteins
properties
IUPAC Name |
benzyl(triethyl)azanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N.BrH/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQVQXZFZHACQQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC1=CC=CC=C1.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966295 | |
Record name | N-Benzyl-N,N-diethylethanaminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige hygroscopic powder; [Sigma-Aldrich MSDS] | |
Record name | Benzyltriethylammonium bromide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20310 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS RN |
5197-95-5 | |
Record name | Benzyltriethylammonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5197-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyltriethylammonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005197955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzyl-N,N-diethylethanaminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyltriethylammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.624 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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